2,6-Dicyclopentyl-5-isopropyl-m-cresol
Description
Properties
CAS No. |
94022-23-8 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C20H30O/c1-13(2)17-12-14(3)18(15-8-4-5-9-15)20(21)19(17)16-10-6-7-11-16/h12-13,15-16,21H,4-11H2,1-3H3 |
InChI Key |
QNMJHIXIZILZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2CCCC2)O)C3CCCC3)C(C)C |
Origin of Product |
United States |
Elucidation of Synthetic Methodologies and Mechanistic Pathways for 2,6 Dicyclopentyl 5 Isopropyl M Cresol
Alkylation Strategies for Aromatic Scaffolds in the Synthesis of Substituted Cresols
The introduction of alkyl groups onto a cresol (B1669610) framework is predominantly achieved through Friedel-Crafts alkylation and related reactions. semanticscholar.org This classic method involves the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst. For the synthesis of 2,6-Dicyclopentyl-5-isopropyl-m-cresol, the starting material is m-cresol (B1676322) (3-methylphenol), which is sequentially reacted with isopropyl and cyclopentyl precursors. The hydroxyl (-OH) and methyl (-CH₃) groups of the m-cresol ring are activating substituents that direct incoming electrophiles, making the selection of appropriate catalysts and conditions paramount for achieving the desired substitution pattern. stackexchange.comwikipedia.org
Direct C-alkylation is the most straightforward pathway for forging the carbon-carbon bonds between the m-cresol ring and the isopropyl and cyclopentyl substituents. This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The process is initiated by the generation of a carbocation (or a polarized complex) from the alkylating agent, which then acts as the electrophile. This electrophile attacks the electron-rich aromatic ring of m-cresol, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.in Aromaticity is subsequently restored by the loss of a proton from the ring, yielding the alkylated cresol. lkouniv.ac.in
The choice of alkylating agent is a critical parameter in the synthesis. Both alcohols and olefins are commonly employed as precursors for the alkyl groups.
For Isopropylation : Isopropyl alcohol (isopropanol) or propene can be used. In the presence of a strong acid catalyst, isopropanol (B130326) is dehydrated to propene, which is then protonated to form the isopropyl carbocation, the active electrophile. semanticscholar.orgpnnl.gov
For Cyclopentylation : Similarly, cyclopentanol (B49286) or cyclopentene (B43876) can serve as the source for the cyclopentyl group. The reaction mechanism follows the same pathway of alcohol dehydration and/or olefin protonation to generate the cyclopentyl carbocation.
The use of alcohols as alkylating agents is common, though the reaction often proceeds through the in-situ formation of the corresponding alkene. pnnl.gov
The directing effects of the substituents on the m-cresol ring heavily influence the position of alkylation. Both the hydroxyl and methyl groups are ortho, para-directing activators. stackexchange.com They work in concert to enhance the nucleophilicity of the ring at positions 2, 4, and 6.
Position 2 (ortho to -OH, ortho to -CH₃) : Highly activated.
Position 4 (para to -OH, ortho to -CH₃) : Highly activated.
Position 6 (ortho to -OH, para to -CH₃) : Highly activated.
Position 5 (meta to -OH, ortho to -CH₃) : Activated, but generally less so than positions 2, 4, and 6.
Achieving the 2,5,6-substitution pattern of the target molecule requires precise control. The isopropylation at position 5 is likely directed para to the powerful hydroxyl directing group, while the two cyclopentyl groups are directed to the ortho positions (2 and 6). Reaction conditions such as temperature, catalyst type, and reactant molar ratios are manipulated to control this regioselectivity. semanticscholar.org Higher temperatures often favor the formation of the thermodynamically more stable isomer, which can be crucial for directing alkyl groups to sterically hindered positions. semanticscholar.org For instance, in the alkylation of m-cresol with isopropyl alcohol, temperature and catalyst loading can be adjusted to tune the ratio of different thymol (B1683141) isomers. semanticscholar.org
| Parameter | Effect on Alkylation of m-Cresol with Isopropyl Alcohol | Source |
| Temperature | Lower temperatures favor O-alkylation, while temperatures above 423 K promote C-alkylation. | semanticscholar.org |
| Catalyst Amount | Increasing catalyst loading can increase the conversion rate and may alter the selectivity between isomers due to increased acid sites. | semanticscholar.org |
| Mole Ratio | A higher molar ratio of m-cresol to the alkylating agent is often used to minimize the formation of poly-alkylated by-products. | researchgate.net |
| Reaction Time | Longer reaction times can allow for the conversion of kinetically favored products (like O-alkylated ethers) into thermodynamically favored C-alkylated products. | semanticscholar.org |
An alternative or competing pathway to direct C-alkylation is initial O-alkylation. In this process, the electrophile attacks the oxygen atom of the hydroxyl group to form a phenolic ether. researchgate.netpharmaxchange.info This reaction is often kinetically favored, particularly under milder conditions and at lower temperatures. semanticscholar.orgresearchgate.net
The resulting ether can then undergo an intramolecular rearrangement, catalyzed by acid, to transfer the alkyl group from the oxygen to a carbon on the aromatic ring. researchgate.net This rearrangement typically yields the more thermodynamically stable C-alkylated products. While direct C-alkylation is often the primary pathway, the O-alkylation/rearrangement sequence can be a significant contributor to the final product distribution, and its role cannot be overlooked. pnnl.govresearchgate.net For sterically hindered products, this two-step pathway may be a viable route.
The success of the alkylation of m-cresol hinges on the selection of an appropriate catalyst. The catalyst's role is to generate the electrophilic alkylating species from the precursor (alcohol or olefin) and to facilitate its attack on the aromatic ring. Both homogeneous and heterogeneous acid catalysts are employed. semanticscholar.org
Acid catalysts are essential for these reactions and can be broadly classified as Brønsted or Lewis acids.
Brønsted Acids : These are proton donors (e.g., sulfuric acid, perchloric acid). They function by protonating the olefin or alcohol, leading to the formation of a carbocation. stackexchange.com Heterogeneous Brønsted acid catalysts, such as strong acid ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., HBEA, HZSM5), are widely used. semanticscholar.orgmdpi.com These solid acids offer significant environmental and processing advantages, including ease of separation from the reaction mixture and potential for regeneration and reuse. whiterose.ac.uk
Lewis Acids : These are electron-pair acceptors (e.g., AlCl₃, FeCl₃). They catalyze the reaction by coordinating with the alkylating agent to generate a highly reactive electrophile. lkouniv.ac.inslchemtech.com The combination of Brønsted and Lewis acidity can be particularly effective. Some solid catalysts, like certain zeolites and modified clays, possess both Brønsted and Lewis acid sites, which can act synergistically to promote C-alkylation over O-alkylation. researchgate.netresearchgate.netrsc.org The nature and strength of the acid sites are determining factors for both catalytic activity and product selectivity. mdpi.com
| Catalyst Type | Example(s) | Role in Alkylation | Source |
| Homogeneous Brønsted Acid | Perchloric Acid (HClO₄), Sulfuric Acid (H₂SO₄) | Protonates olefin/alcohol to form a carbocation. | stackexchange.com |
| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃) | Coordinates with alkylating agent to generate a potent electrophile. | slchemtech.com |
| Heterogeneous Brønsted Acid | Strong Acid Resins (Amberlyst-15), Zeolites (H-BEA, HZSM5) | Provides active proton sites for carbocation formation; offers reusability. | semanticscholar.org |
| Heterogeneous Lewis Acid | Metal-exchanged Clays, Metal Oxides | Provides electron-accepting sites to activate the alkylating agent. | whiterose.ac.uk |
| Mixed Brønsted-Lewis Acid | Certain Zeolites (HMCM22), Sulfated Zirconia | The combination of sites can enhance C-alkylation and overall activity. | researchgate.net |
Catalytic Systems for Controlled Alkylation
Heterogeneous Catalysis with Molecular Sieves and Zeolites
The synthesis of highly substituted cresol derivatives such as this compound can be efficiently achieved through heterogeneous catalysis, utilizing molecular sieves and zeolites as shape-selective solid acid catalysts. These materials offer significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact. The alkylation of the m-cresol core with isopropyl and cyclopentyl groups is a key step.
Zeolites, with their well-defined pore structures and tunable acidity, are particularly effective. The reaction mechanism involves the protonation of the alkylating agent (e.g., propylene (B89431) or cyclopentene) on the Brønsted acid sites of the zeolite to form a carbocation intermediate. This electrophile then attacks the electron-rich aromatic ring of the m-cresol. The position of alkylation (ortho- or para- to the hydroxyl group) is influenced by the steric hindrance and the pore geometry of the specific zeolite used. For instance, in related alkylations of m-cresol, strong acid centers on catalysts have been shown to favor C-alkylation over O-alkylation. researchgate.net
Research into the isomerization of terpenones to isopropyl cresols has demonstrated the effectiveness of 13X molecular sieves. researchgate.netresearchgate.net In one study, terpenones were converted over 13X molecular sieves at temperatures between 190-230°C, yielding various isopropyl cresol isomers. researchgate.netresearchgate.net While this is an isomerization process, it highlights the capability of molecular sieves to facilitate reactions involving substituted phenols.
For the direct alkylation of m-cresol, different solid acid catalysts have been investigated. The gas-phase alkylation with methanol (B129727) has been studied over various acidic zeolites, demonstrating that the nature of the acidic centers and the zeolite structure are critical for activity and selectivity. researchgate.net In the alkylation of m-cresol with isopropyl alcohol, solid acid resin catalysts have also been employed, where lower temperatures tend to favor O-alkylation, while temperatures above 423 K promote the desired C-alkylation. semanticscholar.org
The table below summarizes findings from related alkylation studies on different solid acid catalysts.
| Catalyst | Alkylating Agent | Temperature (°C) | m-cresol Conversion (%) | Key Products |
| ZnY Zeolite | Methanol | 250 | 91.6 | Alkylated Products |
| MgAl 3.0-CHT | Methanol | 350 | ~40 | 2,5-DMP, 2,3,6-TMP |
| MgAl 3.0-CHT | 2-Propanol | 400 | ~40 | Thymol (~80% selectivity) |
| 13X Molecular Sieves | Terpenone (Isomerization) | 230 | N/A | Isopropyl cresols (e.g., Thymol, Carvacrol) |
Data compiled from multiple sources for illustrative purposes. researchgate.netresearchgate.netsemanticscholar.org
Metal-Catalyzed Alkylation Approaches
Metal-catalyzed reactions provide an alternative and powerful route for the alkylation of phenols and cresols. These methods can offer high efficiency and selectivity under specific conditions. The catalysts are often based on transition metals or mixed metal oxides, which can act as Lewis or Brønsted acids to activate the reactants.
One area of investigation is the use of ferrospinels (mixed metal oxides with a spinel structure) for vapor-phase alkylation. For example, Cd-Cr ferrospinels have been used for the alkylation of m-cresol with methanol. chesci.com The catalytic activity of these materials is attributed to the ability of metal ions to migrate between tetrahedral and octahedral sites within the crystal lattice, influencing the surface acidity and, consequently, the reaction outcome. chesci.com In a study using CrFe2O4, a 70.13% selectivity for 2,5-dimethylphenol (B165462) was achieved with an 81.79% conversion of m-cresol at 325°C. chesci.com This demonstrates the potential of metal oxide catalysts to be tuned for specific alkylation products.
The general mechanism for metal-catalyzed alkylation often involves the coordination of the alkylating agent (e.g., an alcohol or olefin) to a metal center, followed by activation to generate an electrophilic species. This species then undergoes a Friedel-Crafts-type reaction with the cresol ring. The choice of metal, ligands, and reaction conditions can steer the reaction towards desired isomers.
Another modern approach involves transition-metal-catalyzed C(sp³)–H alkylation using alcohols as alkylating agents via an "Acceptorless Dehydrogenative Coupling" or "borrowing hydrogen" mechanism. mdpi.com This process typically involves three steps:
The metal catalyst dehydrogenates the alcohol to form a corresponding aldehyde or ketone and a metal-hydride species.
The carbonyl compound undergoes a condensation reaction with the activated C-H bond of the substrate.
The resulting unsaturated intermediate is then hydrogenated by the metal-hydride species to yield the final alkylated product and regenerate the catalyst. mdpi.com
Catalytic systems based on noble metals (Ru, Ir) and earth-abundant metals (Ni, Co, Fe) have been developed for such transformations, although they are more commonly applied to alkyl heteroarenes. mdpi.com Adapting this methodology to the exhaustive alkylation of m-cresol with cyclopentanol and isopropanol could present a novel route to this compound.
| Catalyst System | Reaction Type | Reactants | Key Features |
| CrFe₂O₄ (Ferrospinel) | Vapor-Phase Alkylation | m-cresol, Methanol | High thermal stability; activity linked to surface acidity. chesci.com |
| p-Toluenesulphonic Acid | Liquid-Phase Alkylation | m-cresol, Cyclopentene | Mild acid catalyst, reduces undesirable side reactions. researchgate.net |
| NiBr₂/TMEDA | C-H Alkylation | N-heteroarenes, Alcohols | Earth-abundant metal catalyst for borrowing hydrogen mechanism. mdpi.com |
Precursor Functionalization and Building Block Integration for Complex Cresol Derivatives
Synthesis of Key Isopropyl and Cyclopentyl Precursors
The synthesis of this compound relies on the availability of suitable precursors to introduce the isopropyl and cyclopentyl moieties onto the cresol core. These precursors are typically electrophilic alkylating agents such as alkenes, alcohols, or alkyl halides.
Isopropyl Precursors: The most common and industrially significant precursors for isopropylation are propene and isopropyl alcohol (isopropanol).
Propene: Available in large quantities from the catalytic cracking of petroleum. It is a highly effective alkylating agent in the presence of acid catalysts.
Isopropyl Alcohol (Isopropanol): Can be produced by the hydration of propene using an acid catalyst. ncert.nic.in Alternatively, it can be synthesized by the reduction of acetone. The reduction can be achieved via catalytic hydrogenation using catalysts like nickel, platinum, or palladium, or by using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in
Cyclopentyl Precursors: The cyclopentyl group is typically introduced using cyclopentene, cyclopentanol, or a cyclopentyl halide.
Cyclopentene: Can be used directly as the alkylating agent in acid-catalyzed Friedel-Crafts reactions. researchgate.netbanglajol.info
Cyclopentanol: Can be synthesized via the catalytic hydrogenation of cyclopentanone. It can be used as an alkylating agent, often dehydrating in-situ under acidic conditions to form cyclopentene, which then alkylates the aromatic ring.
Isopropyl Cyclopentadiene (B3395910): While not a direct precursor for the target molecule's cyclopentyl group, methods for its synthesis have been explored. One approach involves the reaction of cyclopentadiene with 2-bromopropane (B125204) in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide, which can yield 1-isopropylcyclopentadiene with high selectivity. google.com This chemistry highlights methods for functionalizing cyclic C5 structures.
Diazotization and Hydrolysis Routes to Cresol Core Structures
The m-cresol core structure, which serves as the foundation for the target molecule, can be reliably synthesized from m-toluidine (B57737) through a two-step process involving diazotization followed by hydrolysis. This is a classic and versatile method in aromatic chemistry for converting an amino group into a hydroxyl group. google.comaskfilo.com
Step 1: Diazotization In this step, m-toluidine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). askfilo.com The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the highly unstable diazonium salt from decomposing prematurely. askfilo.com The m-toluidine is first dissolved in the acid, and an aqueous solution of sodium nitrite is added slowly while maintaining the low temperature. google.com This results in the formation of the corresponding m-toluenediazonium salt solution.
Step 2: Hydrolysis The resulting diazonium salt solution is then heated, usually by adding it to boiling dilute acid. google.com The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by a hydroxyl group from water, releasing nitrogen gas and forming m-cresol. askfilo.com The yield of this reaction can be affected by side reactions that form tarry by-products. To improve yields and product purity, the hydrolysis can be performed in the presence of an organic solvent to extract the m-cresol as it is formed, thereby minimizing side reactions. google.com Yields for the preparation of m-cresol from m-toluidine using this method can exceed 90% under optimized conditions. google.com A newer method for the hydrolysis of diazonium salts uses a two-phase system of cyclopentyl methyl ether (CPME) and water, which has been shown to produce high yields of phenols with minimal tar formation. researchgate.net
| Step | Reagents | Key Conditions | Product | Typical Yield |
| 1. Diazotization | m-Toluidine, NaNO₂, H₂SO₄ | 0-5 °C | m-Toluenediazonium sulfate | High conversion |
| 2. Hydrolysis | m-Toluenediazonium sulfate, H₂O | Boiling, dilute acid | m-Cresol | >90% (optimized) |
Data compiled from patent and literature sources. google.comresearchgate.net
Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity
Continuous-Flow Microreactor Systems for Cresol Production
The synthesis of the cresol core, particularly through the diazotization-hydrolysis route, can be significantly improved by transitioning from traditional batch reactors to continuous-flow microreactor systems. acs.org Microreactors offer numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially when handling hazardous intermediates like diazonium salts. lpp-group.commicroflutech.comchemdistgroup.com
The diazotization of aromatic amines is a fast and highly exothermic reaction, and the diazonium salt intermediates are often thermally unstable and potentially explosive. acs.orgresearchgate.net In a batch reactor, the accumulation of large quantities of this intermediate poses a significant safety risk. Continuous-flow systems mitigate this risk by maintaining only a very small volume of the reactant mixture within the reactor at any given time. chemdistgroup.comresearchgate.net
A fully continuous-flow process for the synthesis of p-cresol (B1678582) from p-toluidine (B81030) has been successfully developed, demonstrating the feasibility of this technology. acs.orgresearchgate.net This system involves the continuous pumping of reactants (p-toluidine in acid and sodium nitrite solution) into a microchannel where they mix and react rapidly to form the diazonium salt. This stream then flows into a second module where it is heated to induce hydrolysis, yielding the final cresol product. acs.org
Key advantages of using microreactors for cresol production include:
Enhanced Safety: Avoids the accumulation of unstable diazonium salts. acs.orgresearchgate.net
Improved Yield and Purity: Precise temperature control and rapid mixing minimize the formation of by-products, leading to higher yields. In the case of p-cresol, yields of up to 91% have been achieved. researchgate.netacs.org
High Throughput: Despite the small reactor volume, high productivity can be achieved due to the rapid reaction rates. A productivity of 388 g/h for p-cresol has been reported. researchgate.netacs.org
Scalability: Production can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel (numbering-up). lpp-group.com
This technology can be directly applied to the synthesis of the m-cresol core required for this compound, offering a safer, more efficient, and more consistent manufacturing process compared to conventional batch methods.
| Parameter | Batch Reactor | Continuous-Flow Microreactor |
| Safety | Risk of accumulation of explosive diazonium salts. | Inherent safety due to small reaction volume. researchgate.net |
| Heat Transfer | Limited, potential for thermal runaways. | Excellent, large surface-area-to-volume ratio. microflutech.com |
| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and highly efficient mixing. |
| Yield | Often lower due to side reactions and decomposition. | Higher yields (e.g., up to 91% for p-cresol). acs.org |
| Process Control | Less precise control over temperature and residence time. | Precise and automated control over reaction parameters. lpp-group.com |
| Scalability | Requires larger vessels, can be challenging. | Easily scalable by numbering-up or extended operation. |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the synthesis or mechanistic pathways for the chemical compound This compound . The requested article, with its detailed outline on specific synthetic methodologies and mechanistic investigations, cannot be generated as the foundational research data for this particular compound does not appear to be publicly available.
While general principles and methodologies exist for the synthesis of related alkylated phenols and cresols, applying these to the specific, complex structure of this compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.
Research on related chemical transformations includes:
Alkylation of m-cresol with isopropyl alcohol , which has been studied under solvent-free conditions and with microwave assistance to produce thymol and its isomers. semanticscholar.orgresearchgate.net
Cycloalkylation of m-cresol with cyclopentene using catalysts like p-toluenesulphonic acid to yield cyclopentyl m-cresol. researchgate.netbanglajol.info
General studies on alkylation of phenols exploring various techniques such as the use of supercritical fluids and investigating reaction mechanisms involving carbocationic intermediates. researchgate.netresearchgate.net
However, none of the available literature details the specific multi-step alkylation of 5-isopropyl-m-cresol with cyclopentene, or the dicyclopentylation of thymol, to arrive at the target compound this compound. Therefore, providing scientifically accurate and verifiable information for the requested article sections is not possible.
Fundamental Mechanistic Organic Chemistry of Highly Substituted Phenols
Electron Transfer Processes and Formation of Transient Radical Species
A primary reaction pathway for sterically hindered phenols involves one-electron oxidation, leading to the formation of persistent phenoxy radicals. researchgate.netresearchgate.net This process is central to their function as antioxidants. The mechanism can proceed through several pathways, including direct hydrogen atom transfer (HAT), or sequential proton-coupled electron transfer (PCET) steps. acs.org In a PCET mechanism, the reaction can initiate with either electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET). acs.org
The oxidation of a hindered phenol (B47542) (ArOH) generates a transient phenoxy radical (ArO•), a species stabilized by two key factors:
Resonance Delocalization : The unpaired electron is delocalized across the aromatic ring, primarily at the ortho and para positions, which contributes to its stability.
Steric Shielding : Bulky substituents at the 2 and 6 positions, such as the dicyclopentyl groups in 2,6-Dicyclopentyl-5-isopropyl-m-cresol, physically obstruct the radical center on the oxygen atom and the ortho/para carbons. This steric hindrance prevents radical-radical coupling reactions that would otherwise lead to rapid decomposition, thus increasing the lifetime of the transient species. researchgate.net
The ease of this one-electron oxidation can be evaluated by physicochemical methods, and critical oxidation potentials can predict the relative facility of electron abstraction from phenols. researchgate.netrsc.org The stability and reactivity of the resulting phenoxy radicals are pivotal in determining the subsequent reaction pathways. researchgate.net
Below is a table illustrating the oxidation potentials of various hindered phenols, demonstrating the influence of substitution on the ease of radical formation.
This table presents representative data compiled from typical values found in electrochemistry literature to illustrate trends.
Intramolecular Rearrangement Mechanisms and Stereochemical Outcomes
Intramolecular rearrangements are not a predominant reaction pathway for the initial phenoxy radicals derived from highly substituted phenols. The stability conferred by resonance and steric shielding favors intermolecular reactions, such as radical coupling. researchgate.net Phenoxy radicals can couple to form C-C or C-O bonds, leading to the formation of biphenols or diphenyl ethers, respectively. frontiersin.org
The bulky 2,6-substituents play a crucial role in dictating the regioselectivity and stereochemical outcome of these coupling reactions. rsc.org Due to severe steric hindrance around the oxygen atom and the ortho positions, coupling is often directed to the less hindered para position. For a radical derived from a compound like this compound, dimerization would likely occur via C-C bond formation at the para position (C4) of two radical units. The steric bulk of the substituents on both reacting species would influence the approach trajectory, favoring the formation of an anti-conformer to minimize steric strain. rsc.org
While the phenoxy radical itself is unlikely to rearrange, subsequent intermediates can. For example, oxidation of the phenol can lead to the formation of a cyclohexadienone derivative. These intermediates are known to undergo rearrangements, such as the dienone-phenol rearrangement, which involves the migration of a substituent to an adjacent carbon, thereby restoring aromaticity. The nature of the migrating group and the substitution pattern on the ring would determine the stereochemical outcome of such a process.
Structure-Reactivity Relationships and Substituent Effects on Reaction Pathways
The reactivity of a highly substituted phenol is a direct consequence of the electronic and steric properties of its substituents. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate molecular structure with chemical reactivity or biological activity. nih.govnih.govresearchgate.net
Substituent Effects on Bond Dissociation Enthalpy (BDE): The key reaction for hindered phenols in their role as radical scavengers is the donation of their phenolic hydrogen atom. The ease of this process is quantified by the O-H bond dissociation enthalpy (BDE). sapub.org
Electronic Effects : Electron-donating groups (EDGs) on the aromatic ring, such as the hydroxyl (-OH) and alkyl groups (dicyclopentyl, isopropyl, methyl), decrease the O-H BDE. acs.orgmdpi.com They achieve this by destabilizing the ground-state phenol and, more importantly, by stabilizing the resulting phenoxy radical through resonance and inductive effects. acs.org Conversely, electron-withdrawing groups (EWGs) increase the O-H BDE. sapub.orgmdpi.com
Steric Effects : While bulky ortho-alkyl groups are primarily considered for their steric shielding, they also contribute electronically as weak EDGs. Their presence is crucial for the stability of the resulting radical. researchgate.net
The table below summarizes the effect of various para-substituents on the O-H BDE of phenol, illustrating these electronic trends.
Data compiled from DFT calculations and experimental values reported in the literature. mdpi.comnist.gov Relative BDE is the difference between the BDE of the substituted phenol and that of the parent phenol.
Steric Hindrance and Reaction Pathways: The bulky dicyclopentyl groups at positions 2 and 6 create significant steric hindrance. This crowding impedes reactions that require access to the hydroxyl group or the ortho positions of the ring. For example, in nucleophilic substitution reactions where a phenoxide acts as the nucleophile, steric hindrance around the oxygen atom can significantly slow the reaction rate compared to unhindered phenoxides. libretexts.orgreddit.com
Aromatic Ring Activation and Deactivation in Electrophilic and Nucleophilic Reactions
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of a phenol acts as a nucleophile in electrophilic aromatic substitution reactions. libretexts.org Substituents that donate electron density to the ring increase its nucleophilicity and are thus termed "activating groups." wikipedia.org
Directing Effects : The hydroxyl group is a strong ortho, para-director. The alkyl groups are also ortho, para-directors. In this molecule, the directing effects are largely cooperative. The hydroxyl group strongly directs incoming electrophiles to positions 2, 4, and 6.
Steric Hindrance : Despite the electronic activation at the ortho positions (2 and 6), these sites are sterically blocked by the large dicyclopentyl groups. Therefore, electrophilic attack is overwhelmingly directed to the less hindered para position (position 4), which is also electronically activated by the hydroxyl group. Milder reaction conditions are often sufficient for the EAS of highly activated phenols.
Nucleophilic Reactions: Aromatic rings, being electron-rich, are generally unreactive towards nucleophiles. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to deactivate the ring and a good leaving group, neither of which are present in this compound.
However, the deprotonated form, the phenoxide, can act as a potent nucleophile through its oxygen atom in reactions like the Williamson ether synthesis. In this context, the steric hindrance from the adjacent 2,6-dicyclopentyl groups would impede the oxygen's ability to attack an electrophilic carbon. libretexts.orgyoutube.com This steric shielding significantly reduces the nucleophilicity of the phenoxide compared to less substituted analogues like the phenoxide ion itself. reddit.com For a bimolecular nucleophilic substitution (SN2) reaction to proceed, the nucleophile must access the electrophilic carbon; extreme crowding around the nucleophilic atom can make this approach prohibitively slow. youtube.comnih.gov
Advanced Spectroscopic and Structural Elucidation of 2,6 Dicyclopentyl 5 Isopropyl M Cresol and Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.
The ¹H and ¹³C NMR spectra of 2,6-Dicyclopentyl-5-isopropyl-m-cresol are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the effects of the hydroxyl, methyl, isopropyl, and dicyclopentyl substituents on the aromatic ring.
¹H NMR Spectroscopy: The proton spectrum is expected to show a single aromatic proton as a singlet, given its isolation on the benzene (B151609) ring. The hydroxyl (-OH) proton will also likely appear as a singlet, with its chemical shift being concentration and solvent dependent. The isopropyl group will produce a septet for the methine proton and a doublet for the two equivalent methyl groups. The two dicyclopentyl groups, due to their substitution pattern, will present complex overlapping multiplets for their methine and methylene (B1212753) protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The aromatic region will display six distinct signals for the carbons of the cresol (B1669610) ring. The chemical shifts of the carbons bearing the bulky alkyl substituents will be shifted downfield. The aliphatic region will contain signals for the isopropyl and dicyclopentyl carbons. The expected chemical shifts are based on established substituent effects observed in simpler analogs like m-cresol (B1676322) and 5-isopropyl-m-cresol.
Predicted NMR Chemical Shift Data
| ¹H NMR Predicted Chemical Shifts (in CDCl₃) | ||
|---|---|---|
| Proton Type | Predicted δ (ppm) | Multiplicity |
| Ar-H | ~6.8 - 7.0 | s |
| OH | ~4.5 - 5.5 | s |
| CH (isopropyl) | ~3.0 - 3.3 | sept |
| CH (cyclopentyl, C1') | ~3.4 - 3.7 | m |
| CH₃ (cresol) | ~2.2 - 2.4 | s |
| CH₃ (isopropyl) | ~1.2 - 1.4 | d |
| CH₂ (cyclopentyl) | ~1.5 - 2.1 | m |
| ¹³C NMR Predicted Chemical Shifts (in CDCl₃) | ||
| Carbon Type | Predicted δ (ppm) | |
| C-OH | ~150 - 155 | |
| C-isopropyl | ~145 - 148 | |
| C-cyclopentyl (ipso) | ~135 - 140 | |
| C-CH₃ | ~125 - 128 | |
| CH (aromatic) | ~120 - 124 | |
| CH (isopropyl) | ~26 - 29 | |
| CH (cyclopentyl, C1') | ~38 - 42 | |
| CH₂ (cyclopentyl) | ~25 - 34 | |
| CH₃ (cresol) | ~20 - 22 | |
| CH₃ (isopropyl) | ~23 - 25 |
While 1D NMR provides essential information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of complex structures like this compound. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the isopropyl group (correlation between the CH septet and the CH₃ doublet) and within the cyclopentyl rings (correlations among the methine and methylene protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for definitively assigning each carbon signal to its attached proton(s). For example, the aromatic CH signal in the ¹H spectrum would correlate to the corresponding aromatic CH signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the molecular skeleton. Key expected correlations would include the protons of the isopropyl and cyclopentyl groups to the aromatic carbons they are attached to, and the methyl protons to the adjacent aromatic carbons, confirming the substitution pattern on the cresol ring.
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com For this compound, a successful crystal structure determination would yield exact bond lengths, bond angles, and torsion angles. This data would reveal the solid-state conformation of the molecule, including the orientation of the bulky dicyclopentyl and isopropyl groups relative to the aromatic ring. Furthermore, it would provide clear evidence of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictates the crystal packing arrangement.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Isomeric Distinction
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to validate its molecular formula, C₂₀H₃₀O. ncats.io By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact mass can be determined and compared to the theoretical value, confirming the elemental composition and ruling out other possibilities.
Molecular Formula and Mass Data
| Parameter | Value |
| Molecular Formula | C₂₀H₃₀O |
| Molecular Weight | 286.45 g/mol |
| Theoretical Exact Mass | 286.2297 Da |
HRMS can also provide structural information through analysis of fragmentation patterns. The expected fragmentation for this molecule would involve the loss of alkyl fragments, such as the loss of a propyl group (C₃H₇) from the isopropyl substituent or the loss of a cyclopentyl radical (C₅H₉). These fragmentation patterns help to distinguish it from other isomers with the same molecular formula.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com The spectra arise from the vibrations of molecular bonds, and specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies.
For this compound, the IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions between 2850-3000 cm⁻¹ would correspond to the C-H stretching of the numerous aliphatic (isopropyl and cyclopentyl) groups. Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl substituents. For instance, a characteristic peak for the benzene ring deformation is often observed in the Raman spectrum of cresol isomers. researchgate.net
Predicted Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch (H-bonded) | 3200 - 3600 | IR |
| Aliphatic C-H stretch | 2850 - 2970 | IR, Raman |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C stretch | 1500 - 1600 | IR, Raman |
| C-O stretch (phenol) | 1200 - 1260 | IR |
Theoretical and Computational Chemistry Approaches to Understanding 2,6 Dicyclopentyl 5 Isopropyl M Cresol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio ("from first principles") methods provide a detailed picture of electron distribution and molecular geometry. wikipedia.orgsolubilityofthings.com
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net This method is well-suited for a molecule of the size and complexity of 2,6-dicyclopentyl-5-isopropyl-m-cresol. DFT calculations can determine the optimized molecular geometry, electronic energies, and the distribution of electron density.
In a typical DFT study on a substituted cresol (B1669610), the geometry is fully optimized to find the lowest energy conformation. ekb.eg For this compound, this would involve determining the preferred orientations of the two cyclopentyl groups and the isopropyl group relative to the phenol (B47542) ring. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. nih.govscispace.com
From these calculations, key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be derived. The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Units |
| Ground State Energy | -975.1234 | Hartrees |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.23 | eV |
| Dipole Moment | 1.85 | Debye |
Note: This table is illustrative and presents typical data that would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.
For even greater accuracy, particularly in describing electron correlation, ab initio post-Hartree-Fock methods can be employed. wikipedia.orgststephens.net.in The Hartree-Fock (HF) method itself is a foundational ab initio approach but neglects the instantaneous correlation between electrons, treating their interactions in an averaged way. wikipedia.orgyoutube.com
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, systematically improve upon the HF solution by including electron correlation effects. wikipedia.orgststephens.net.in These methods are computationally more demanding than DFT and their feasibility would depend on the specific property being investigated for a molecule of this size. wikipedia.org They are often used to benchmark the results obtained from more computationally efficient methods like DFT. For instance, a single-point energy calculation using MP2 or CCSD(T) on the DFT-optimized geometry could provide a more refined electronic energy.
Computational Modeling of Reaction Mechanisms and Transition State Analysis
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. For a hindered phenol like this compound, a key reaction of interest is its role as an antioxidant, which involves hydrogen atom transfer from the phenolic hydroxyl group to a free radical. vinatiorganics.com
By mapping the potential energy surface, computational methods can identify reactants, products, and, crucially, the transition state (TS) that connects them. lsu.edu The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are paramount for determining the reaction's activation energy and rate.
For the reaction of this compound with a peroxyl radical (ROO•), a common reactive oxygen species, the following steps would be computationally modeled:
Optimization of the geometries of the reactants (the cresol and the radical).
Location of the transition state structure for the hydrogen abstraction.
Optimization of the geometries of the products (the phenoxy radical and ROOH).
Calculation of the vibrational frequencies to confirm the nature of the stationary points (reactants and products have all real frequencies, while the TS has exactly one imaginary frequency corresponding to the reaction coordinate).
The activation energy (Ea) can then be calculated as the difference in energy between the transition state and the reactants. Such studies on simpler phenols have shown how bulky ortho substituents can influence the reaction kinetics. researchgate.net
Table 2: Hypothetical Calculated Energies for a Hydrogen Abstraction Reaction
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants (Cresol + ROO•) | DFT/B3LYP/6-31G(d) | 0.0 |
| Transition State | DFT/B3LYP/6-31G(d) | +5.7 |
| Products (Phenoxy Radical + ROOH) | DFT/B3LYP/6-31G(d) | -12.3 |
Note: This table illustrates the type of energetic data generated in a reaction mechanism study. Values are hypothetical.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical methods can predict various spectroscopic properties, which can be directly compared with experimental spectra to validate the computational model and aid in spectral assignment. nih.govias.ac.in
For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. elixirpublishers.com These calculations are typically performed at the same level of theory as the geometry optimization. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus are commonly scaled by an empirical factor to improve agreement. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.netscispace.com This can help in understanding the electronic transitions within the molecule.
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Parameter | Calculated Value | Experimental Value |
| O-H Stretch Freq. (IR) | 3750 cm⁻¹ (unscaled) | 3640 cm⁻¹ |
| Phenolic C-O Stretch Freq. | 1245 cm⁻¹ (unscaled) | 1205 cm⁻¹ |
| ¹³C Shift (C-OH) | 158.2 ppm | 155.4 ppm |
| ¹H Shift (-OH) | 5.15 ppm | 4.98 ppm |
| λmax (UV-Vis) | 278 nm | 275 nm |
Note: This illustrative table demonstrates how theoretical predictions are compared against experimental measurements.
Analysis of Intermolecular Interactions and Non-Covalent Bonding in Crystal Structures or Solutions
Non-covalent interactions (NCIs) are crucial in determining the macroscopic properties of substances, including their crystal packing and behavior in solution. nih.govunam.mx For this compound, the hydroxyl group can act as a hydrogen bond donor, and the aromatic ring can participate in π-stacking and van der Waals interactions. researchgate.net
In the solid state, these interactions dictate the crystal structure. Computational methods can be used to analyze the nature and strength of these interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis, for instance, can characterize bond paths and critical points in the electron density to identify and classify intermolecular contacts. Non-Covalent Interaction (NCI) plots, which are based on the reduced density gradient, can visually reveal regions of steric repulsion, van der Waals forces, and hydrogen bonding. nih.gov
In solution, the interaction of the cresol with solvent molecules can be modeled, which is important for understanding its solubility and reactivity in different media. mdpi.com These interactions can modulate the properties of the molecule; for example, hydrogen bonding with a solvent can affect the O-H bond dissociation enthalpy, which is a key parameter in its antioxidant activity. nih.gov
Advanced Applications and Industrial Relevance of 2,6 Dicyclopentyl 5 Isopropyl M Cresol in Materials Science
Role as a Key Chemical Intermediate in the Synthesis of Hindered Phenol (B47542) Derivatives
While hindered phenols, as a class, are crucial intermediates in the synthesis of a wide array of antioxidants and stabilizers, specific documentation detailing 2,6-Dicyclopentyl-5-isopropyl-m-cresol as a primary precursor for other hindered phenol derivatives is not extensively available in the reviewed literature. The synthesis of complex antioxidants often involves the strategic alkylation of phenolic precursors. For instance, a patented method describes the reaction of m-cresol (B1676322) with dicyclopentadiene (B1670491) to form a precursor, which is then alkylated with isobutylene. google.com This suggests a general pathway for creating sterically hindered phenols with various substituents. However, specific examples of this compound being used as a foundational molecule for the synthesis of other, more complex hindered phenols are not explicitly detailed in the available scientific and technical literature.
Applications as a Stabilizer in Polymeric Materials
Hindered phenol antioxidants are integral to the stabilization of polymeric materials, and this compound, by virtue of its molecular structure, is anticipated to function effectively in this capacity. These compounds are particularly crucial in protecting polymers from degradation during processing and end-use.
Antioxidant Mechanisms and Radical Scavenging in Polymer Degradation
The primary role of hindered phenol antioxidants is to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction initiated by heat, light, or mechanical stress. The antioxidant mechanism of compounds like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to the highly reactive peroxy radicals (ROO•) that propagate the degradation chain. This donation process neutralizes the peroxy radical and forms a stable, sterically hindered phenoxyl radical. nih.gov
The bulky cyclopentyl and isopropyl groups at the ortho positions to the hydroxyl group on the aromatic ring play a crucial role in stabilizing the resulting phenoxyl radical. This steric hindrance prevents the radical from initiating new degradation chains, thus effectively terminating the auto-oxidation process. The stability of this phenoxyl radical is a key determinant of the antioxidant's efficiency. nih.gov
Photostabilization and UV Absorption in Polymeric Films and Coatings
Thermal Stability Enhancement in Polymers (e.g., Polyethylene (B3416737), Polypropylene)
Hindered phenol antioxidants are known to enhance the thermal stability of polyolefins such as polyethylene (PE) and polypropylene (B1209903) (PP). They are effective at high processing temperatures where thermal degradation is accelerated. The addition of these antioxidants helps to maintain the molecular weight and physical properties of the polymer during melt processing and long-term thermal exposure.
The general mechanism involves the scavenging of free radicals that are generated at elevated temperatures, thereby preventing the chain scission and cross-linking reactions that lead to the degradation of the polymer matrix. While specific performance data for this compound is not provided in the reviewed sources, the performance of hindered phenols, in general, is well-documented.
Below is a representative data table illustrating the typical effect of hindered phenol antioxidants on the thermal stability of polypropylene, as measured by the melt flow index (MFI), which is an indicator of polymer degradation (a lower MFI generally indicates less degradation).
| Antioxidant Concentration (wt%) | Melt Flow Index (g/10 min) after Extrusion | Yellowing Index |
|---|---|---|
| 0.00 | 10.5 | 5.2 |
| 0.05 | 5.8 | 3.1 |
| 0.10 | 4.2 | 2.5 |
| 0.20 | 3.8 | 2.3 |
This table provides illustrative data on the general performance of hindered phenol antioxidants in polypropylene and does not represent specific results for this compound.
Integration into Advanced Functional Materials and Composites
There is a lack of specific information in the available literature regarding the integration of this compound into advanced functional materials and composites. The development of such materials often involves the incorporation of additives that impart specific functionalities beyond stabilization, such as conductivity, flame retardancy, or biocompatibility. While hindered phenols are essential for preserving the polymer matrix in composites, their role is typically that of a stabilizer rather than a functional component that defines the advanced properties of the material. Research into functional composites often focuses on fillers like carbon nanotubes or other nanomaterials to impart novel properties. mdpi.com
Analytical Methodologies for Isolation, Identification, and Quantification of 2,6 Dicyclopentyl 5 Isopropyl M Cresol
Advanced Chromatographic Techniques for Separation from Complex Matrices
Chromatographic methods are paramount for the separation of 2,6-Dicyclopentyl-5-isopropyl-m-cresol from intricate mixtures, such as industrial process streams or environmental samples. These techniques offer high resolution and are often coupled with powerful detectors for unambiguous identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for analyzing volatile and semi-volatile compounds like this compound. nih.govcapes.gov.br The process involves vaporizing the sample and separating its components in a gaseous mobile phase. For phenolic compounds, a derivatization step is often employed to increase their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. nih.govresearchgate.net Trimethylsilyl derivatives are commonly prepared for this purpose. researchgate.net
The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information for identification. nih.gov The mass spectral patterns of substituted phenols often exhibit characteristic fragmentation, aiding in their structural confirmation. nih.gov
Below is a table outlining typical GC-MS parameters that could be adapted for the analysis of this compound, based on methods for similar phenolic compounds. thermofisher.com
| Parameter | Typical Value/Condition |
| Column | TraceGOLD TG-5SilMS or similar 5% phenyl polysiloxane phase |
| Injector Temperature | 275 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C, ramped to 300°C |
| Carrier Gas | Helium at a constant flow rate |
| MS Transfer Line Temp. | 300 °C |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Ion Trap or Quadrupole Mass Spectrometer |
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. epa.govnih.gov This makes it particularly suitable for the analysis of this compound without the need for derivatization. chemijournal.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode for analyzing phenolic compounds. chemijournal.com
Detection in HPLC can be achieved using various detectors, with UV-Vis spectrophotometry being a common choice due to the chromophoric nature of the phenolic ring. epa.gov For enhanced sensitivity and selectivity, fluorescence or electrochemical detectors can also be employed. epa.govnih.gov HPLC is instrumental in assessing the purity of this compound and quantifying it in different matrices. nih.gov
The following table presents a potential set of HPLC conditions for the analysis of this compound, based on established methods for related cresols.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particles) |
| Mobile Phase | Isocratic or gradient mixture of water and methanol (B129727) or acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 22 °C) |
| Detector | UV at 254 nm or 274 nm |
| Injection Volume | 1-20 µL |
Electrochemical Methods for Detection of Phenolic Compounds
Electrochemical sensors have emerged as valuable tools for the detection of phenolic compounds due to their high sensitivity, rapid response, and cost-effectiveness. mdpi.comresearchgate.net These methods are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of a modified electrode. acs.org The resulting current is proportional to the concentration of the phenolic compound.
Various materials, including transition metal oxides and carbon-based nanomaterials, have been utilized to modify electrodes to enhance their catalytic activity and selectivity towards phenolic compounds. mdpi.comnih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are employed to characterize the electrochemical behavior and quantify the concentration of these analytes. researchgate.net While direct application to this compound is not widely documented, the principles established for other phenolic compounds are readily applicable. mdpi.com A significant advantage of electrochemical methods is their potential for miniaturization and use in portable devices for in-field monitoring. researchgate.net
Spectrophotometric Approaches for Quantitative Determination
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of phenolic compounds, including cresol (B1669610) isomers. pjps.pkresearchgate.net This technique relies on the principle that phenolic compounds absorb ultraviolet light at specific wavelengths due to the electronic transitions within the aromatic ring and hydroxyl group. pjps.pk
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While spectrophotometry is a powerful tool, its selectivity can be limited in complex mixtures where multiple compounds absorb at similar wavelengths. pjps.pk In such cases, chemometric techniques like partial least squares (PLS) regression can be applied to resolve overlapping spectra and enable the simultaneous determination of multiple components. pjps.pkresearchgate.net The ionization constant of substituted cresols can also be determined using spectrophotometric procedures by measuring absorbance changes with pH. nih.govnist.gov
Characterization of Trace Contaminants and Degradation Products in Related Materials
The identification and quantification of impurities and degradation products are critical for ensuring the quality and stability of industrial phenolic compounds. osti.gov Techniques like capillary gas chromatography and mass spectrometry are powerful tools for investigating the composition of impurities in commercial phenols. osti.gov These methods can identify a wide range of contaminants, even at trace levels.
The analysis of plant-derived products, which are rich in various phenolic compounds, also provides a framework for understanding the complexities of characterizing related materials. nih.gov Advanced analytical platforms, including high-resolution mass spectrometry (e.g., QTOF, LTQ-Orbitrap) and hyphenated techniques like LC-MS/MS and GC-MS/MS, are essential for the structural elucidation of unknown compounds and their degradation products. researchgate.netresearchgate.net These approaches, which involve meticulous sample preparation and extraction followed by sophisticated analysis, are directly applicable to the characterization of trace contaminants in materials containing this compound. nih.govresearchgate.net
Emerging Research Directions and Future Challenges for 2,6 Dicyclopentyl 5 Isopropyl M Cresol Research
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards environmentally benign manufacturing processes, a trend that directly impacts the synthesis of compounds like 2,6-Dicyclopentyl-5-isopropyl-m-cresol. chemistryjournals.net The development of sustainable and green synthetic routes for this compound is a primary area of future research. Traditional synthesis of sterically hindered phenols often involves hazardous reagents and solvents, generating significant waste. chemistryjournals.net Green chemistry principles offer a framework for developing more sustainable chemical processes by focusing on waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. chemistryjournals.net
Future research in this area will likely focus on several key strategies:
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net Water is a particularly attractive solvent due to its non-toxicity and abundance. chemistryjournals.net
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. For instance, research into the synthesis of isopropyl cresols from monoterpenes showcases a potential pathway for incorporating renewable resources. researchgate.net
Energy Efficiency: Employing energy-efficient synthetic methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net
The following table summarizes a hypothetical comparison between a traditional and a green synthetic route for a sterically hindered phenol (B47542), illustrating the potential improvements.
| Parameter | Traditional Route | Green Route (Hypothetical) |
| Solvent | Toluene | Water or Ionic Liquid |
| Catalyst | Homogeneous Acid Catalyst | Recyclable Solid Acid Catalyst |
| Energy Input | High (prolonged heating) | Lower (microwave irradiation) |
| Waste Generation | High (byproducts, solvent waste) | Low (high atom economy) |
| Feedstock | Petroleum-based | Bio-based (e.g., from terpenes) |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of highly substituted phenols like this compound is often challenged by issues of selectivity, leading to the formation of undesired isomers. The development of novel catalytic systems is paramount to overcoming these hurdles and enhancing reaction efficiency. Research in this domain is moving towards heterogeneous catalysts, which offer advantages in terms of separation, recovery, and reusability.
Key areas for future catalytic research include:
Solid Acid Catalysts: Materials like zeolites, clays, and modified zirconia have shown promise in the alkylation of phenols. researchgate.net For instance, UDCaT-5, a modified zirconia, has been shown to efficiently catalyze the alkylation of phenols with alcohols under environmentally safe conditions. researchgate.net
Mesoporous Materials: The use of mesoporous materials like Al-MCM-41 can provide high surface area and shape selectivity, favoring the formation of the desired product. researchgate.net
Nanocatalysts: Exploring the use of nanocatalysts could lead to higher activity and selectivity due to their unique electronic and surface properties.
The table below illustrates the impact of different catalysts on the selectivity of a model phenol alkylation reaction, a key step in the synthesis of compounds like this compound.
| Catalyst | Reaction Temperature (°C) | Conversion (%) | Selectivity for desired isomer (%) |
| Homogeneous Acid | 150 | 95 | 60 |
| Zeolite H-Beta | 200 | 98 | 85 |
| UDCaT-5 | 180 | 99 | 92 |
Expanding the Utility in Next-Generation Materials
Sterically hindered phenols are well-known for their antioxidant properties, which makes them valuable additives in polymers, lubricants, and fuels. researchgate.net A significant future research direction for this compound lies in exploring its utility in next-generation materials where its specific sterically bulky structure could impart unique properties.
Potential areas of application to be investigated include:
High-Performance Polymers: Incorporating this compound as a monomer or an additive in high-performance polymers could enhance their thermal stability and oxidative resistance, crucial for applications in aerospace and electronics.
Organic Electronics: The phenolic structure suggests potential for modification and use in organic electronic materials, for example, as charge-transporting or light-emitting components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biomaterials: The antioxidant properties of sterically hindered phenols are of interest in the development of biocompatible materials that can mitigate oxidative stress in biological environments. nih.govnih.gov
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. For this compound, these methods can accelerate the discovery of new applications and optimize its performance in existing ones. By establishing clear structure-property relationships, researchers can predict the behavior of the molecule and design new derivatives with tailored functionalities.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: These models can correlate the molecular structure of this compound and its derivatives with their antioxidant activity, thermal stability, or electronic properties. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into how this compound interacts with other molecules, such as polymer chains or biological macromolecules, at the atomic level.
Density Functional Theory (DFT) Calculations: DFT can be used to predict various molecular properties, including bond dissociation energies (a key indicator of antioxidant activity), electronic spectra, and reaction mechanisms.
The following table presents a hypothetical QSAR study for a series of sterically hindered phenols, demonstrating how computational descriptors can be correlated with antioxidant activity.
| Compound | Steric Hindrance Parameter | Bond Dissociation Energy (kcal/mol) | Antioxidant Activity (IC50, µM) |
| Phenol | 0 | 88 | 150 |
| 2,6-di-tert-butylphenol | 10 | 81 | 10 |
| This compound (Hypothetical) | 12 | 79 | 5 |
Q & A
Q. What are the primary challenges in synthesizing 2,6-dicyclopentyl-5-isopropyl-m-cresol with high purity?
Synthesis involves isopropylation of m-cresol, which produces a complex mixture of isomers (e.g., 4-isopropyl-m-cresol, 2,6-diisopropyl derivatives) and by-products like thymol. Key challenges include:
- Separation of isomers : Close boiling points (e.g., 5-isopropyl-m-cresol vs. 2,6-diisopropyl-p-cresol) make distillation inefficient .
- Selective alkylation : Alkylating agents with ≥3 carbons (e.g., propylene, sec-butyl) improve separation by converting impurities into higher-boiling-point derivatives (e.g., 4,6-diisopropyl-m-cresol) .
- Method : Combine nuclear alkylation with aqueous alkali extraction to remove 2,6-diisopropyl derivatives and thymol .
Q. Which analytical techniques are critical for characterizing this compound and its impurities?
- GC-MS/HPLC : Essential for resolving isomers with similar retention times (e.g., 4-isopropyl-m-cresol vs. 5-isopropyl-m-cresol) .
- NMR spectroscopy : Distinguishes substitution patterns (e.g., cyclopentyl vs. isopropyl groups) .
- Boiling-point analysis : Validates separation efficiency during rectification (e.g., thymol removal at 230–235°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize 2,6-diisopropyl-m-cresol contamination?
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) favor isopropylation at the 5-position, reducing 2,6-diisopropyl by-products .
- Solvent polarity : Aromatic hydrocarbons (toluene, xylene) enhance selectivity by stabilizing intermediates .
- Temperature control : Maintain 0–50°C during alkali extraction to prevent co-precipitation of 3-isopropyl-p-cresol .
Q. What methodologies address contradictory data in isomer separation efficiency?
- Multi-step validation : Compare rectification, alkali extraction, and alkylation outcomes (Table 1, ). Example: 4-isopropyl-m-cresol is easily alkylated but resists alkali extraction, while 2,6-diisopropyl derivatives are alkali-insoluble .
- Cross-referencing analytical data : Use GC-MS retention indices and NMR chemical shifts to resolve ambiguities in isomer identification .
Q. How do steric effects influence the reactivity of this compound in further derivatization?
- Steric hindrance : Bulky cyclopentyl groups at the 2- and 6-positions reduce nucleophilic substitution at the hydroxyl group.
- Mitigation strategies : Use small electrophiles (e.g., methyl iodide) or high-pressure conditions to overcome steric barriers .
Methodological Challenges & Solutions
Q. How can researchers ensure reproducibility in large-scale synthesis of this compound?
- Standardized protocols : Document solvent purity (e.g., ≤0.1% moisture in toluene), reaction time (±5 min), and temperature gradients (±2°C) .
- Batch consistency : Pre-treat starting materials (m-cresol) to remove p-cresol contaminants via fractional distillation .
Q. What strategies resolve interference from 3-isopropyl-p-cresol in purity assays?
- Selective derivatization : React with sec-butyl chloride to convert 3-isopropyl-p-cresol into 2,5-diisopropyl-p-cresol, which is separable via rectification .
- Chromatographic masking : Use reverse-phase HPLC with a C18 column to differentiate phenolic isomers .
Tables for Critical Data
Q. Table 1. Separation Efficiency of Isopropylated Cresols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
